molecular formula C22H25ClN2O B12480488 1-[1-(2-chlorobenzyl)-2-methyl-1H-indol-3-yl]-N-(tetrahydrofuran-2-ylmethyl)methanamine

1-[1-(2-chlorobenzyl)-2-methyl-1H-indol-3-yl]-N-(tetrahydrofuran-2-ylmethyl)methanamine

Cat. No.: B12480488
M. Wt: 368.9 g/mol
InChI Key: LXPNJZCUPRDNRA-UHFFFAOYSA-N
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Description

The compound ({1-[(2-chlorophenyl)methyl]-2-methylindol-3-yl}methyl)(oxolan-2-ylmethyl)amine is a complex organic molecule that features an indole core, a chlorophenyl group, and an oxolane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ({1-[(2-chlorophenyl)methyl]-2-methylindol-3-yl}methyl)(oxolan-2-ylmethyl)amine typically involves multiple steps, starting from readily available precursors. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole core .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and other advanced techniques to streamline the synthesis process .

Chemical Reactions Analysis

Types of Reactions

({1-[(2-chlorophenyl)methyl]-2-methylindol-3-yl}methyl)(oxolan-2-ylmethyl)amine: can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole core can yield quinoline derivatives, while nucleophilic substitution of the chlorophenyl group can produce various substituted phenyl derivatives .

Scientific Research Applications

({1-[(2-chlorophenyl)methyl]-2-methylindol-3-yl}methyl)(oxolan-2-ylmethyl)amine: has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of ({1-[(2-chlorophenyl)methyl]-2-methylindol-3-yl}methyl)(oxolan-2-ylmethyl)amine involves its interaction with specific molecular targets and pathways. The indole core can interact with various receptors and enzymes, modulating their activity. The chlorophenyl group can enhance the compound’s binding affinity and specificity, while the oxolane moiety can improve its solubility and bioavailability .

Comparison with Similar Compounds

Similar Compounds

  • {1-[(2-Chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}methanol
  • [2-(2-Chlorophenyl)-1H-imidazol-4-yl]methanol
  • (1-(4-Chlorophenyl)-5-methyl-1H-pyrazol-4-yl)methanol
  • 2-(1-Methyl-1H-imidazol-2-yl)-ethanol

Uniqueness

({1-[(2-chlorophenyl)methyl]-2-methylindol-3-yl}methyl)(oxolan-2-ylmethyl)amine: stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C22H25ClN2O

Molecular Weight

368.9 g/mol

IUPAC Name

N-[[1-[(2-chlorophenyl)methyl]-2-methylindol-3-yl]methyl]-1-(oxolan-2-yl)methanamine

InChI

InChI=1S/C22H25ClN2O/c1-16-20(14-24-13-18-8-6-12-26-18)19-9-3-5-11-22(19)25(16)15-17-7-2-4-10-21(17)23/h2-5,7,9-11,18,24H,6,8,12-15H2,1H3

InChI Key

LXPNJZCUPRDNRA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2N1CC3=CC=CC=C3Cl)CNCC4CCCO4

Origin of Product

United States

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